
2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid
Overview
Description
Preparation Methods
The synthesis of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid involves the reaction of ethyl 2-mercaptobenzoate with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
- Ethyl 2-mercaptobenzoate is dissolved in a suitable solvent such as ethanol.
- Ethyl chloroacetate is added to the solution.
- A base, such as sodium hydroxide, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified using recrystallization techniques .
Chemical Reactions Analysis
2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Scientific Research Applications
2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid can be compared with other similar compounds, such as:
Ethyl 2-mercaptobenzoate: A precursor in the synthesis of this compound.
Ethyl chloroacetate: Another precursor used in the synthesis.
2-Mercaptobenzoic acid: A related compound with similar chemical properties.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it valuable for various research applications .
Biological Activity
2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid (CAS No. 18926-41-5) is a compound that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound features a benzoic acid moiety with a thioether functional group linked to an ethoxy-oxoethyl side chain. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 100 |
Anti-inflammatory Effects
In vivo studies using murine models of inflammation revealed that the compound significantly reduced edema and inflammatory markers. A notable reduction in cytokines such as TNF-alpha and IL-6 was observed, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
The anticancer activity of this compound has also been explored. Cell viability assays conducted on various cancer cell lines, including HeLa and MCF-7, showed that the compound induces apoptosis in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it is believed that the compound interferes with NF-kB signaling, leading to decreased expression of pro-inflammatory genes and induction of apoptotic pathways in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of benzoic acid, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Research : In a study published in Inflammation Research, researchers investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. Results showed significant reduction in paw swelling compared to control groups.
- Cancer Cell Line Study : A publication in Cancer Letters reported on the cytotoxic effects of several thioether compounds, including this compound, on breast cancer cell lines. The findings indicated strong pro-apoptotic activity through caspase activation.
Q & A
Q. What are the established synthetic routes for 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiourea derivatives can react with chloroacetate esters under basic conditions to introduce the thioether moiety. Key steps include:
- Cyclization : Thiourea intermediates (e.g., (E)-3-(2,4-dichlorophenyl)acryloyl thiourea) undergo cyclization in dry acetone or ethoxide to form thiazine or pyrimidine derivatives .
- Optimization : Catalytic methods (e.g., using K₂CO₃ in DMF) enhance yield by promoting efficient thiol-alkyl coupling. Purity is improved via recrystallization from ethanol/water mixtures .
Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound?
Advanced Research Question
X-ray diffraction studies reveal a triclinic crystal system (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å. Key findings include:
- Hydrogen bonding : Carboxylic acid groups form dimers via O–H···O interactions (2.62 Å), stabilizing the lattice .
- Torsional angles : The thioether linkage (C–S–C–O) adopts a gauche conformation (≈75°), influencing molecular packing. Refinement using SHELXL (with R₁ < 0.05) resolves disorder in the ethoxy group .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are ambiguous peaks resolved?
Basic Research Question
- FT-IR : Confirms carboxylic acid (≈1700 cm⁻¹), ester C=O (≈1740 cm⁻¹), and thioether C–S (≈680 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and ethoxy methyl protons (δ 1.3 ppm). ¹³C NMR identifies the ester carbonyl at δ 167 ppm .
Advanced Research Question
Ambiguities in overlapping aromatic signals are resolved via:
- COSY/HSQC : Correlates coupled protons (e.g., ortho-substituted benzene protons).
- DFT calculations : Predict chemical shifts for comparison with experimental data .
Q. How does the thioether substituent influence the compound’s reactivity in nucleophilic or oxidative environments?
Advanced Research Question
The thioether group (–S–CH₂–) exhibits dual reactivity:
- Nucleophilic substitution : The sulfur lone pair facilitates SN₂ reactions with alkyl halides, forming sulfonium intermediates .
- Oxidation : Controlled oxidation with H₂O₂ yields sulfoxide derivatives, while excess oxidant produces sulfones. Reactivity is pH-dependent; basic conditions accelerate sulfone formation .
Q. How can researchers reconcile contradictory data on solubility and stability across different studies?
Advanced Research Question
Discrepancies arise from:
- Solvent polarity : Solubility in DMSO (≈50 mg/mL) vs. poor solubility in water due to hydrophobic ethoxy groups .
- pH effects : Stability decreases in acidic media (pH < 3) due to protonation of the carboxylic acid, promoting ester hydrolysis. Neutral or alkaline conditions (pH 7–9) enhance stability .
Q. What computational methods are suitable for modeling this compound’s electronic structure and intermolecular interactions?
Advanced Research Question
- DFT (B3LYP/6-311+G(d,p)) : Predicts frontier molecular orbitals (HOMO-LUMO gap ≈4.1 eV), indicating low electrophilicity .
- Molecular docking : Screens binding affinity with enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the carboxylic acid group .
Q. How do structural analogs of this compound compare in biological activity, and what design principles optimize potency?
Advanced Research Question
- Thioether vs. sulfone analogs : Thioether derivatives show higher antimicrobial activity (MIC ≈8 µg/mL against S. aureus) due to enhanced membrane permeability .
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) at the para position increase antioxidant activity (IC₅₀ ≈12 µM in DPPH assays) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYOYRCYHLJDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376910 | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18926-41-5 | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)thio]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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